molecular formula C19H22N2O4S B3451752 N-(3-methoxyphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide

N-(3-methoxyphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide

Cat. No. B3451752
M. Wt: 374.5 g/mol
InChI Key: OAHTUGIOALKMFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-methoxyphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide, commonly known as MPB, is a sulfonamide-based compound that has gained significant attention in the scientific community due to its various biological activities. MPB is a synthetic compound that has been extensively studied for its potential use in various scientific research applications.

Mechanism of Action

The mechanism of action of MPB is not fully understood, but it is believed to inhibit the activity of certain enzymes and proteins involved in various cellular processes. MPB has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are known to play a role in inflammation. MPB has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression.
Biochemical and Physiological Effects:
MPB has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. MPB has also been shown to inhibit the replication of certain viruses such as HIV and hepatitis C virus. Additionally, MPB has been shown to have anti-inflammatory effects and reduce inflammation in various animal models.

Advantages and Limitations for Lab Experiments

One of the major advantages of using MPB in lab experiments is its ability to inhibit the activity of various enzymes and proteins involved in various cellular processes. This makes it a valuable tool for studying the role of these enzymes and proteins in disease processes. However, one of the limitations of using MPB is its potential toxicity and side effects, which may limit its use in certain experiments.

Future Directions

There are several future directions for the use of MPB in scientific research. One potential direction is the development of MPB-based drugs for the treatment of cancer and viral infections. Another potential direction is the study of the role of MPB in the regulation of gene expression and epigenetic modifications. Additionally, the use of MPB in combination with other drugs may provide synergistic effects and improve the efficacy of existing therapies.
In conclusion, MPB is a sulfonamide-based compound that has gained significant attention in the scientific community due to its various biological activities. MPB has been extensively studied for its potential use in various scientific research applications, including the treatment of cancer, viral infections, and inflammation. While there are limitations to the use of MPB in certain experiments, its potential therapeutic applications make it a valuable tool for scientific research.

Scientific Research Applications

MPB has been widely used in scientific research for its potential therapeutic applications. It has been shown to possess anti-inflammatory, antitumor, and antiviral properties. MPB has also been studied for its potential use in the treatment of various diseases such as cancer, tuberculosis, and viral infections.

properties

IUPAC Name

N-(3-methoxyphenyl)-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4S/c1-25-17-9-7-8-16(14-17)21(15-19(22)20-12-5-6-13-20)26(23,24)18-10-3-2-4-11-18/h2-4,7-11,14H,5-6,12-13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAHTUGIOALKMFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N(CC(=O)N2CCCC2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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